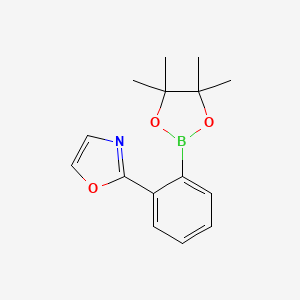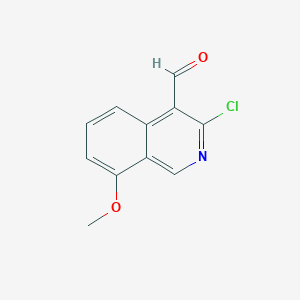
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde: is an organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and an aldehyde group at the fourth position on the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by formylation to introduce the aldehyde group at the fourth position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-8-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity.
相似化合物的比较
3-Chloroisoquinoline: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.
8-Methoxyisoquinoline:
4-Formylisoquinoline: Lacks the chloro and methoxy groups, which can influence its chemical properties and biological activity.
Uniqueness: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the isoquinoline ring
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
3-chloro-8-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-7-8(10)5-13-11(12)9(7)6-14/h2-6H,1H3 |
InChI 键 |
CPKLZEIUSNVEEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


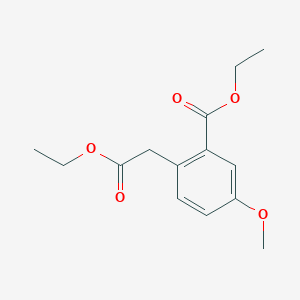



![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
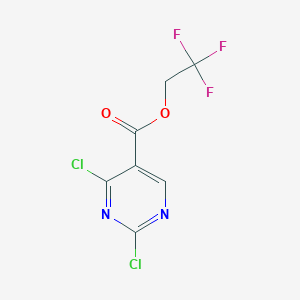

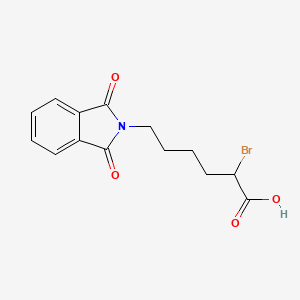
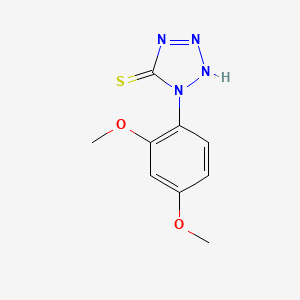


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
